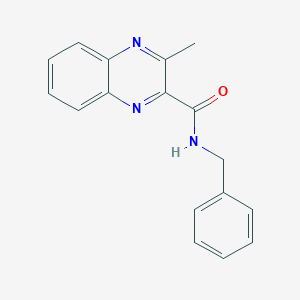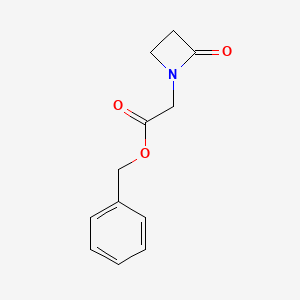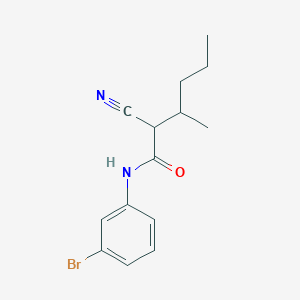
N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide is an organic compound characterized by its unique structure, which includes both an amide and a nitrous group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide typically involves the reaction of 2-methylpropylamine with 2-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
2-Methylpropylamine+2-Oxopropyl chloride→N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrous group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitrous amides on cellular processes. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may offer therapeutic benefits, particularly in the design of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity allows for the creation of specialized materials with desired properties.
Mécanisme D'action
The mechanism by which N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrous group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Methylpropyl)-N-(2-oxopropyl)amine: Lacks the nitrous group, resulting in different reactivity and applications.
N-(2-Methylpropyl)-N-(2-oxopropyl)nitro amide: Contains a nitro group instead of a nitrous group, leading to distinct chemical behavior.
Uniqueness
This detailed overview provides a comprehensive understanding of N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
| 116203-81-7 | |
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
N-(2-methylpropyl)-N-(2-oxopropyl)nitrous amide |
InChI |
InChI=1S/C7H14N2O2/c1-6(2)4-9(8-11)5-7(3)10/h6H,4-5H2,1-3H3 |
Clé InChI |
YZQXKYIKDREYKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(=O)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/no-structure.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)



![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)



